molecular formula C24H17BrF3N3OS B2702447 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226448-41-4

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2702447
CAS No.: 1226448-41-4
M. Wt: 532.38
InChI Key: JNVQKRUIJTYJIV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A 3-(trifluoromethyl)phenyl group at the N1 position of the imidazole, enhancing lipophilicity and metabolic stability due to the trifluoromethyl group.
  • A thioether linkage (-S-) connecting the imidazole core to an N-phenylacetamide moiety, which may influence solubility and binding interactions.

Synthesized via a nucleophilic substitution reaction between a thiol-containing imidazole intermediate and a halogenated acetamide derivative (e.g., 2-chloro-N-phenylacetamide) under basic conditions (e.g., potassium carbonate in refluxing ethanol) . Its structural characterization typically employs 1H/13C-NMR, IR spectroscopy, and elemental analysis to confirm purity and regiochemistry.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrF3N3OS/c25-18-11-9-16(10-12-18)21-14-29-23(33-15-22(32)30-19-6-2-1-3-7-19)31(21)20-8-4-5-17(13-20)24(26,27)28/h1-14H,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVQKRUIJTYJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex heterocyclic organic molecule that has garnered interest for its potential biological activities. Its unique structure, which combines an imidazole ring, thiol, and acetamide functionalities, suggests various avenues for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrF3N4OSC_{20}H_{16}BrF_3N_4OS, with a molecular weight of approximately 456.28 g/mol. The presence of multiple aromatic rings enhances its potential reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related thiourea derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound 1E. faecalis4029
Compound 2P. aeruginosa5024
Compound 3S. typhi4530
Compound 4K. pneumoniae5019

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of the compound has also been evaluated through various in vitro studies. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines, including breast, prostate, and pancreatic cancers. The IC50 values for these derivatives typically range from 3 to 20 µM, indicating significant potency .

Key Findings:

  • Targeting Molecular Pathways: The compound may inhibit pathways involved in cancer cell proliferation and angiogenesis.
  • Mechanism of Action: Molecular docking studies suggest that it may interact with tubulin, disrupting its polymerization and thus affecting cell division .
Cell LineIC50 (µM)
MCF-7 (Breast)7
LNCaP (Prostate)14
Panc-1 (Pancreatic)10

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Thiourea derivatives have been noted for their ability to inhibit COX enzymes, which are crucial in the inflammatory response .

Research Insights:

  • Inhibition Studies: In vitro assays indicate that certain derivatives significantly reduce COX-1 and COX-2 enzyme activity.
  • Potential Applications: These findings suggest possible therapeutic applications in treating inflammatory diseases.

Case Studies

A notable study involved the synthesis of related thiourea derivatives that were tested for their biological activities. The results demonstrated that these compounds exhibited varying degrees of efficacy against cancer cell lines and bacterial strains, reinforcing the potential of structurally similar compounds to exhibit significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences:

Compound Name Core Structure Substituents Synthesis Method Key Spectral Features (IR/NMR)
Target Compound Imidazole-thioacetamide 5-(4-Bromophenyl), 1-(3-(trifluoromethyl)phenyl), N-phenylacetamide Thiol-alkylation with K₂CO₃ C=S stretch: ~1250 cm⁻¹; NH: ~3300 cm⁻¹
2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (20) Imidazole-thioacetamide 4-(4-Bromophenyl), N-phenylacetamide (lacks trifluoromethyl group) Similar thiol-alkylation C=S: ~1247 cm⁻¹; NH: ~3278–3414 cm⁻¹
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9) Imidazole-thioacetamide 5-(4-Fluorophenyl), 1-(4-methoxyphenyl), N-thiazolyl acetamide Thiol-alkylation with 2-chloroacetamide C=O: ~1663–1682 cm⁻¹; NH: ~3150–3319 cm⁻¹
Compound 9c Triazole-thiazole 4-(4-Bromophenyl)phenoxymethyl, 2-(4-bromophenyl)-1,3-thiazole Click chemistry + Suzuki coupling C=O absence confirms triazole formation

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The trifluoromethyl and bromophenyl groups in the target compound enhance lipophilicity and resistance to oxidation compared to methoxyphenyl or fluorophenyl analogues .
  • Synthetic Flexibility : Thiol-alkylation (target, 20, 9) is more straightforward than multi-step triazole-thiazole syntheses (9c), which require click chemistry .

Spectroscopic and Tautomeric Behavior

  • Thione vs. Thiol Tautomers : Unlike triazole-thione derivatives (e.g., compounds 7–9 in ), the target compound’s imidazole-thioether linkage is tautomerically stable , avoiding the complexity of thiol-thione equilibria .
  • IR Signatures : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives (9c) contrasts with the persistent acetamide C=O in imidazole-thioacetamides (~1680 cm⁻¹) .

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